molecular formula C9H6FNO B2844337 4-Fluoroisoquinolin-1-ol CAS No. 1934536-53-4

4-Fluoroisoquinolin-1-ol

Cat. No.: B2844337
CAS No.: 1934536-53-4
M. Wt: 163.151
InChI Key: XUTQWYYUPAMYGV-UHFFFAOYSA-N
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Description

4-Fluoroisoquinolin-1-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline and its derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science.

Scientific Research Applications

4-Fluoroisoquinolin-1-ol has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for 4-Fluoroisoquinolin-1-ol indicates that it has some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-1-ol typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. . The reaction conditions often include the use of a Lewis acid catalyst, such as phosphorus oxychloride, and heating to promote cyclization and subsequent aromatization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroisoquinolin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the fluorine atom.

    4-Chloroisoquinolin-1-ol: A similar compound with a chlorine atom instead of fluorine.

    4-Bromoisoquinolin-1-ol: Another analog with a bromine atom.

Comparison: 4-Fluoroisoquinolin-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties can lead to improved biological activity and selectivity, making this compound a valuable compound in various scientific applications .

Properties

IUPAC Name

4-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQWYYUPAMYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934536-53-4
Record name 4-fluoroisoquinolin-1(2H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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